molecular formula C9H13NO4S B2963657 Ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate CAS No. 17134-14-4

Ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate

Cat. No. B2963657
CAS RN: 17134-14-4
M. Wt: 231.27
InChI Key: URGBZEUFVCDDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate is an organic compound . It is a derivative of ethyl cyanoacetate, which is a colorless liquid with a pleasant odor . Ethyl cyanoacetate is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .


Synthesis Analysis

Ethyl cyanoacetate, a related compound, can be prepared in various ways such as Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide, Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids, and reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .


Molecular Structure Analysis

The molecular formula of Ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate is C8H9NO4 and its molecular weight is 183.16 .


Chemical Reactions Analysis

Ethyl cyanoacetate, a related compound, contains three different reactive centers—nitrile, ester, acidic methylene site—making it a versatile synthetic building block for a variety of functional and pharmacologically active substances . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .

Scientific Research Applications

Neurotoxicity and Occupational Exposure :A study on the neurotoxic effects of similar ketone solvents like acetone, methyl ethyl ketone (MEK), and cyclohexanone among workers in different industries suggests the importance of understanding chemical exposure's impact on human health (Mitran et al., 1997). This research underscores the need for stringent safety measures and exposure limits to protect workers from potential neurotoxicity.

Hematological Effects from Solvent Exposure :Research investigating the haematological effects of 2-ethoxy ethyl acetate exposure among silk screening workers reveals the compound's potential hematological toxicity (Loh et al., 2003). This study emphasizes the health risks associated with exposure to solvents and the importance of monitoring and controlling workplace exposure to chemical agents.

Toxicokinetics of Ethyl tert-butyl Ether (ETBE) :A study on the toxicokinetics of ETBE, a gasoline additive, among volunteers highlights the compound's metabolism and excretion patterns, providing insights into its safety and environmental impact (Nihlen et al., 1998). This research contributes to understanding the pharmacokinetics of chemical compounds and their potential effects on human health and the environment.

Mechanism of Action

While the specific mechanism of action for Ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate is not available, cyanoacetohydrazides, a related class of compounds, are known to be versatile intermediates for the synthesis of a wide variety of heterocyclic compounds .

properties

IUPAC Name

ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-2-14-9(11)8(5-10)7-3-4-15(12,13)6-7/h7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGBZEUFVCDDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.